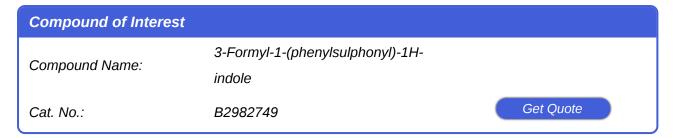


Application Notes and Protocols: Condensation Reactions of 3-Formylchromones and Indoles

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the condensation reaction between 3-formylchromones and indoles, yielding 3-(bis(indol-3-yl)methyl)-4H-chromen-4-ones. This class of compounds holds significant potential in drug discovery due to the combined biological activities of the chromone and indole moieties. The following sections detail the synthetic protocols, expected analytical data, potential applications, and relevant biological pathways.

Introduction

The condensation of 3-formylchromone with two equivalents of indole results in the formation of a bis(indolyl)methane (BIM) derivative tethered to a chromone scaffold. Both chromones and indoles are privileged structures in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] [3] The resulting hybrid molecules are of significant interest for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis and characterization of these compounds.

Data Presentation

The successful synthesis of 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one can be confirmed by various spectroscopic techniques. The following table summarizes the expected quantitative



data and characteristic spectral features.

Parameter	Expected Value / Observation
Molecular Formula	C26H18N2O2
Molecular Weight	390.44 g/mol
Appearance	Pale yellow to brown solid
Yield	80-95% (method dependent)
Melting Point	>200 °C (decomposition may be observed)
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 10.8 (s, 2H, indole-NH), 8.5 (s, 1H, chromone H-2), 7.2-8.0 (m, 8H, Ar-H), 7.0 (d, 2H, indole H-2), 6.8 (t, 2H, indole Ar-H), 6.6 (t, 2H, indole Ar-H), 5.9 (s, 1H, methine-CH)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	δ 176.0 (C=O), 156.0 (chromone C-8a), 154.0 (chromone C-2), 137.0 (indole C-7a), 134.0 (chromone C-7), 127.0 (indole C-3a), 125.0 (chromone C-5), 124.0 (chromone C-4a), 123.0 (indole C-2), 121.0 (indole C-6), 119.0 (indole C-5), 118.0 (chromone C-6), 117.0 (chromone C-3), 112.0 (indole C-4), 111.0 (indole C-7), 30.0 (methine-CH)
IR (KBr, cm ⁻¹)	3410 (N-H stretch), 1640 (C=O stretch, chromone), 1600, 1450 (C=C stretch, aromatic), 740 (C-H bend, aromatic)
Mass Spectrometry (ESI-MS)	m/z 391.1 [M+H]+

Experimental Protocols

Two primary methods for the synthesis of 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one are presented below: a conventional heating method and a microwave-assisted method.

Protocol 1: Conventional Synthesis under Acid Catalysis



This protocol utilizes a Lewis or Brønsted acid catalyst to promote the electrophilic substitution reaction.

Materials:

- 3-Formylchromone
- Indole
- Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
- Catalyst: Boron trifluoride etherate (BF3·OEt2), or p-Toluenesulfonic acid (p-TSA)
- Saturated Sodium Bicarbonate Solution
- Brine
- · Anhydrous Sodium Sulfate
- Silica Gel for column chromatography
- Eluent: Hexane/Ethyl Acetate mixture

Procedure:

- To a solution of 3-formylchromone (1 mmol) in anhydrous DCM (20 mL), add indole (2.2 mmol).
- Stir the mixture at room temperature for 5 minutes.
- Add the catalyst (BF₃·OEt₂ or p-TSA, 0.1 mmol) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
- Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).



- Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This method offers a more environmentally friendly and rapid approach to the synthesis.

Materials:

- 3-Formylchromone
- Indole
- Catalyst: Montmorillonite K-10 clay or a Lewis acid such as InCl3
- Ethyl Acetate
- Mortar and Pestle
- Microwave Synthesizer

Procedure:

- In a mortar, grind together 3-formylchromone (1 mmol), indole (2 mmol), and the catalyst (e.g., Montmorillonite K-10, 50 mg).
- Transfer the solid mixture to a microwave-safe reaction vessel.
- Irradiate the mixture in a microwave synthesizer at a suitable power (e.g., 150 W) and temperature (e.g., 100 °C) for a short duration (typically 5-10 minutes).
- Monitor the reaction progress by TLC after cooling the vessel.



- Once the reaction is complete, dissolve the residue in ethyl acetate.
- Filter the mixture to remove the catalyst.
- Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure to yield the crude product.
- Recrystallize the crude product from ethanol or purify by column chromatography as described in Protocol 1 to obtain the pure product.

Mandatory Visualizations



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Caption: Figure 1: Proposed Reaction Mechanism



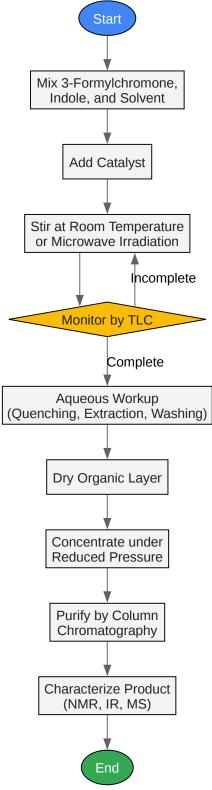


Figure 2: Experimental Workflow

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Caption: Figure 2: Experimental Workflow



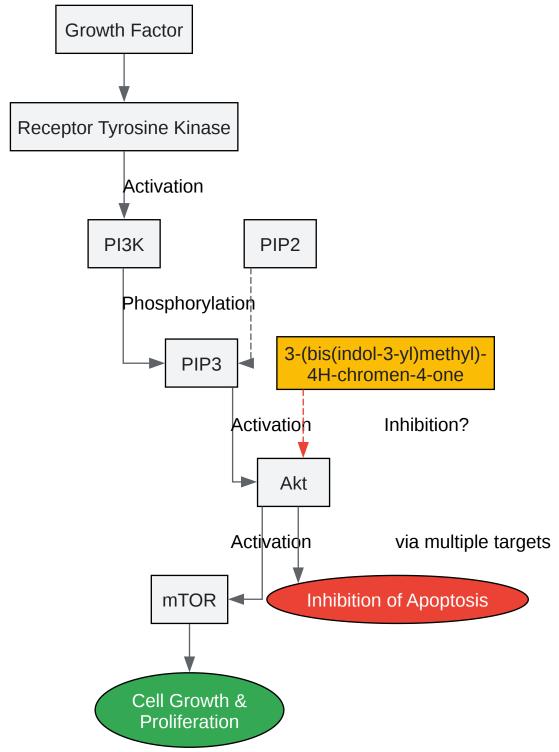


Figure 3: PI3K/Akt/mTOR Signaling Pathway

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Caption: Figure 3: PI3K/Akt/mTOR Signaling Pathway



Application Notes

The synthesized 3-(bis(indol-3-yl)methyl)-4H-chromen-4-one derivatives are of significant interest to researchers in drug discovery and development for several reasons:

- Anticancer Potential: Both chromone and bis(indolyl)methane scaffolds are known to exhibit potent anticancer activities.[4][5] These hybrid molecules could act as dual-action agents, potentially targeting multiple signaling pathways involved in cancer progression. The PI3K/Akt/mTOR pathway, which is often dysregulated in cancer, is a plausible target for such compounds.[5] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.[5][6]
- Anti-inflammatory Properties: Chromone derivatives are known for their anti-inflammatory
 effects.[1] Bis(indolyl)methanes have also been reported to possess anti-inflammatory and
 analgesic activities.[1][7] The combination of these two pharmacophores may lead to the
 development of novel and potent anti-inflammatory agents with potentially improved safety
 profiles.
- Chemical Probe Development: These compounds can serve as valuable chemical probes for studying the biological roles of their potential cellular targets. Their unique structure allows for systematic modification to explore structure-activity relationships (SAR) and to develop more potent and selective inhibitors.
- Material Science: The planar aromatic systems of the chromone and indole rings suggest
 potential applications in material science, for example, as organic light-emitting diodes
 (OLEDs) or as fluorescent probes, although this is a less explored area for this specific class
 of compounds.

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